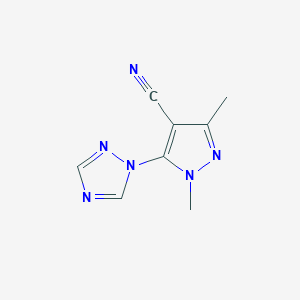
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile
説明
“1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C8H8N6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” includes a pyrazole ring attached to a triazole ring, both of which are nitrogen-containing heterocycles .Chemical Reactions Analysis
While specific chemical reactions involving “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” are not available, imidazole derivatives are known to show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .科学的研究の応用
Synthesis and Characterization
Research has delved into the synthesis of novel derivatives of this compound, revealing diverse methods for creating complex heterocyclic structures with potential biological activities. For instance, studies have shown the successful synthesis and characterization of novel derivatives through reactions that highlight the versatility of pyrazole and triazole frameworks in constructing compounds with significant antimicrobial properties (Al‐Azmi & Mahmoud, 2020). These methodologies provide a foundation for developing compounds with enhanced biological and chemical properties.
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant activities of these compounds. For example, derivatives synthesized through various chemical reactions have been evaluated for their antimicrobial efficacy, showing promising results against a range of microbial strains. This indicates the potential of these compounds in the development of new antimicrobial agents with specific mechanisms of action (Bassyouni et al., 2012).
Catalysis and Chemical Reactions
Research has also highlighted the use of these compounds in catalytic processes and as intermediates in the synthesis of complex heterocyclic structures. For example, studies have detailed efficient synthesis methods using these derivatives as key components in catalyzing reactions under environmentally friendly conditions, leading to the formation of pyridine-pyrimidines and their bis-derivatives, showcasing the compounds' versatility and potential in organic synthesis (Rahmani et al., 2018).
Structural and Theoretical Studies
The structural and theoretical analyses of these compounds provide insights into their stability and reactivity, offering a deeper understanding of their potential applications in various fields. X-ray crystallography and density functional theory studies have been employed to elucidate the structural characteristics of these derivatives, aiding in the design of compounds with desired physical and chemical properties (Kariuki et al., 2021).
将来の方向性
特性
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKAXKGJTRGSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




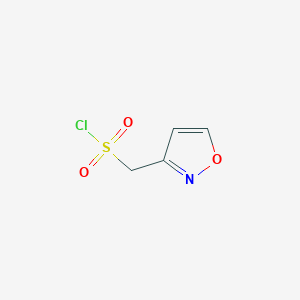
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

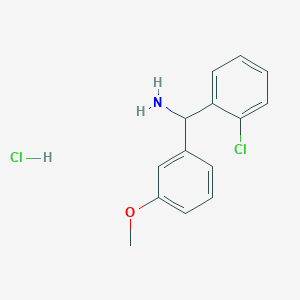

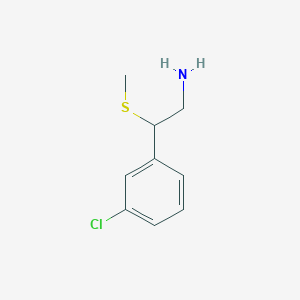
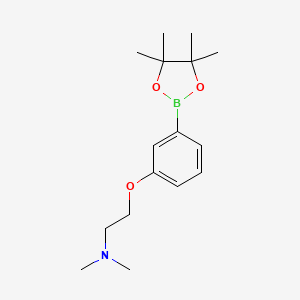
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

amine hydrochloride](/img/structure/B1455402.png)

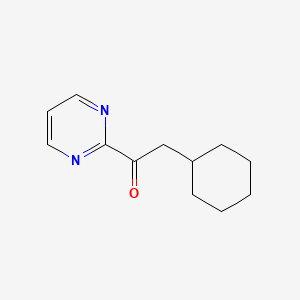
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)